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Compound of Interest

Compound Name: 4-Fluoro-3-nitrobenzyl bromide

Cat. No.: B1254260

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Fluoro-3-
nitrobenzyl bromide, a key reagent and building block in medicinal chemistry and organic
synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their
acquisition. This information is crucial for the unambiguous identification, purity assessment,
and structural elucidation of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectral data for 4-Fluoro-3-
nitrobenzyl bromide.

Table 1: *H NMR Spectral Data

Chemical Shift (8) . Coupling Constant .
Multiplicity Assignment

(ppm) (J) (Hz)

8.10 dd 7.1,2.2 Ar-H

7.67 m Ar-H

7.29 dd 10.7, 8.6 Ar-H

4.49 S -CH2Br
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Solvent: CDClIs, Frequency: 270 MHz

Table 2: *C NMR Spectral Data

Experimental 23C NMR data for 4-Fluoro-3-nitrobenzyl bromide is not readily available in the
public domain. However, analysis of structurally similar compounds, such as other substituted
nitrobenzyl derivatives, can provide an estimation of the expected chemical shifts. For instance,
in related compounds, the benzylic carbon (-CH2Br) typically appears in the range of 30-35
ppm. The aromatic carbons exhibit complex splitting patterns due to fluorine coupling, with the
carbon attached to the fluorine showing a large one-bond C-F coupling constant.

Table 3: IR Spectral Data

Experimental IR data for 4-Fluoro-3-nitrobenzyl bromide is not explicitly available. However,
characteristic absorption bands can be predicted based on its functional groups. Key expected
peaks include:

Wavenumber (cm—2) Functional Group

~1530 and ~1350 Asymmetric and symmetric NOz stretching
~1250 C-F stretching

~3100-3000 Aromatic C-H stretching

~1600, ~1475 Aromatic C=C stretching

~1200 C-Br stretching

Table 4: Mass Spectrometry (MS) Data

Predicted mass-to-charge ratios (m/z) for various adducts of 4-Fluoro-3-nitrobenzyl bromide
have been calculated.
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Adduct Predicted m/z
[M+H]* 233.95606
[M+Na]* 255.93800
[M-H]- 231.94150
[M+NHa]* 250.98260
[M+K]* 271.91194

Experimental Protocols

Detailed methodologies for the acquisition of the presented and expected spectral data are
provided below. These protocols are generalized and may require optimization based on the
specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:
o Accurately weigh 5-10 mg of 4-Fluoro-3-nitrobenzyl bromide.

» Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs3) in a
clean, dry vial.

o Transfer the solution to a standard 5 mm NMR tube.

2. 'H NMR Data Acquisition:

 Instrument: A standard NMR spectrometer (e.g., 270 MHz or higher).
e Solvent: CDCls.

e Temperature: 298 K.

e Pulse Program: Standard single-pulse experiment.

o Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1254260?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1254260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Spectral Width: Approximately 10-12 ppm.

Relaxation Delay: 1-2 seconds.

. 3C NMR Data Acquisition (General Protocol):

Instrument: A standard NMR spectrometer with a carbon probe.

Solvent: CDCls.

Temperature: 298 K.

Pulse Program: Standard proton-decoupled 13C experiment.

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required for 13C
NMR to achieve an adequate signal-to-noise ratio.

Spectral Width: Approximately 200-220 ppm.

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

1.

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 4-Fluoro-3-nitrobenzyl bromide with approximately 100-
200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a thin,
transparent pellet.

. Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Mode: Transmittance.

Spectral Range: 4000-400 cm™1,
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¢ Resolution: 4 cmm1.
e Number of Scans: 16-32 scans.

e A background spectrum of the empty sample compartment should be recorded prior to
sample analysis.

Mass Spectrometry (MS)

1. Sample Preparation:

e Prepare a dilute solution of 4-Fluoro-3-nitrobenzyl bromide in a suitable solvent such as
methanol or acetonitrile.

2. Data Acquisition (Electrospray lonization - ESI):
 Instrument: A mass spectrometer equipped with an electrospray ionization source.
« lonization Mode: Positive or negative ion mode can be used to observe different adducts.

e Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z
50-500).

e The specific parameters for the ion source, such as capillary voltage and cone voltage,
should be optimized for the compound.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of
4-Fluoro-3-nitrobenzyl bromide.
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Data Analysis and Interpretation
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Caption: Workflow for the spectral characterization of 4-Fluoro-3-nitrobenzyl bromide.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Fluoro-3-nitrobenzyl bromide:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1254260#4-fluoro-3-nitrobenzyl-bromide-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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